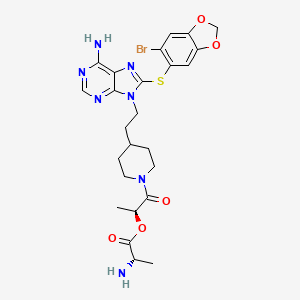

MPC-0767

Description

Properties

CAS No. |

1310540-31-8 |

|---|---|

Molecular Formula |

C25H30BrN7O5S |

Molecular Weight |

620.5 g/mol |

IUPAC Name |

[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate |

InChI |

InChI=1S/C25H30BrN7O5S/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30)/t13-,14-/m0/s1 |

InChI Key |

SWZWQKKFNJGOQM-KBPBESRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Synthesis of MPC-0767

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-0767 is a novel, water-soluble L-alanine ester prodrug of the potent heat shock protein 90 (Hsp90) inhibitor, MPC-3100. Developed to overcome the poor aqueous solubility of its parent compound, which hindered its clinical progression, this compound demonstrates enhanced physicochemical properties while maintaining robust in vivo efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of oncology and drug development.

Introduction: The Rationale for this compound

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, Hsp90 is essential for the conformational maturation and stability of a wide array of client proteins, many of which are key drivers of oncogenesis and tumor cell survival. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, disrupting multiple signaling pathways simultaneously and offering a powerful strategy to combat cancer.

MPC-3100, a purine-based synthetic Hsp90 inhibitor, demonstrated promising antitumor activity and successfully completed a Phase I clinical trial.[1] However, its further clinical development was significantly hampered by its low aqueous solubility, posing considerable formulation challenges.[1] To address this limitation, a prodrug strategy was employed, leading to the discovery of this compound. This compound is the L-alanine ester mesylate of MPC-3100, designed for improved solubility and rapid in vivo conversion to the active parent drug.[1]

Discovery and Preclinical Evaluation

The development of this compound involved the synthesis and evaluation of numerous promoieties attached to MPC-3100. The primary goal was to identify a prodrug that exhibited enhanced aqueous solubility, adequate chemical stability, and rapid and efficient bioconversion to MPC-3100.

Physicochemical and Preclinical Properties

This compound emerged as the lead candidate, demonstrating significantly improved physicochemical and preclinical characteristics compared to MPC-3100.

| Property | MPC-3100 | This compound | Reference |

| Aqueous Solubility | Poor | > 50-fold enhanced apparent solubility | [1] |

| In Vivo Antitumor Efficacy (N87 cell xenograft, 200 mg/kg) | 46% tumor regression | 67% tumor regression | |

| Pharmacokinetics | N/A | Comparable pharmacokinetic properties to MPC-3100 |

Mechanism of Action: Hsp90 Inhibition

This compound acts as a prodrug and is rapidly converted in vivo to MPC-3100. MPC-3100 exerts its anticancer effects by inhibiting the chaperone function of Hsp90.

Hsp90 Chaperone Cycle and Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Hsp90 exists as a dimer, and the binding of ATP to the N-terminal domain induces a conformational change, allowing it to bind to and stabilize client proteins. MPC-3100 competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

Synthesis of this compound

A key achievement in the development of this compound was the establishment of a convergent, scalable, and chromatography-free synthesis process, making it suitable for clinical evaluation.

General Synthetic Scheme

The synthesis of this compound involves the esterification of MPC-3100 with a protected L-alanine derivative, followed by deprotection and salt formation. While a detailed, step-by-step protocol is not publicly available, the key transformations have been described.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. The following represents a summary of the reported reagents and conditions.

Step 1: Esterification

-

Reactants: MPC-3100, Boc-L-alanine N-succinimidyl ester

-

Reagents/Conditions: 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv), Pyridine (3.0 equiv), Tetrahydrofuran (THF), room temperature, 1 day.

Step 2: Boc Deprotection

-

Reagents/Conditions: 4 M Hydrochloric acid (HCl), followed by ammonium (B1175870) hydroxide (B78521) (NH₄OH).

Step 3: Salt Formation

-

Reagents/Conditions: Methanesulfonic acid, Tetrahydrofuran (THF), room temperature, 2 hours.

Conclusion

This compound represents a successful application of the prodrug approach to overcome the formulation challenges associated with a promising Hsp90 inhibitor. Its enhanced aqueous solubility, coupled with its efficient conversion to the active compound MPC-3100 and robust in vivo antitumor efficacy, underscores its potential as a valuable therapeutic candidate. The development of a scalable and chromatography-free synthesis further highlights its viability for clinical and commercial development. This guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapeutics.

References

MPC-0767: A Prodrug Approach to Enhance the Therapeutic Potential of the Hsp90 Inhibitor MPC-3100

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of oncogenic client proteins, making it a compelling target for cancer therapy. MPC-3100, a potent, second-generation, purine-based small-molecule inhibitor of Hsp90, has demonstrated significant anti-proliferative and antitumor activity in preclinical models. However, its clinical development has been hampered by poor aqueous solubility, posing formulation challenges. To address this limitation, MPC-0767, an L-alanine ester prodrug of MPC-3100, was developed. This technical guide provides a comprehensive overview of this compound as a prodrug of MPC-3100, detailing its mechanism of action, comparative preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

Cancer is characterized by the deregulation of signaling pathways that control cell growth, proliferation, and survival. Many of the proteins involved in these oncogenic pathways are client proteins of the molecular chaperone Hsp90. Hsp90 ensures their proper folding and stability, thereby enabling their oncogenic function. Inhibition of Hsp90 leads to the simultaneous degradation of multiple client proteins, disrupting key cancer-driving pathways and offering a multi-targeted approach to cancer treatment.

MPC-3100 is a synthetic, orally bioavailable Hsp90 inhibitor that targets the N-terminal ATP-binding pocket of the chaperone, leading to the degradation of Hsp90 client proteins and subsequent tumor growth inhibition.[1] Despite promising preclinical activity and completion of a Phase I clinical trial, the poor water solubility of MPC-3100 presented a significant hurdle for further clinical development.[2]

The development of this compound, an L-alanine ester prodrug, was undertaken to overcome the solubility and formulation issues associated with MPC-3100.[2] this compound is designed to have enhanced aqueous solubility and to be rapidly converted to the active parent drug, MPC-3100, in vivo. This guide summarizes the key data and methodologies related to the preclinical evaluation of this compound and MPC-3100.

Mechanism of Action

Prodrug Conversion

This compound is an L-alanine ester of MPC-3100. The ester linkage is designed to be cleaved by endogenous esterases present in the plasma and tissues, releasing the active drug, MPC-3100, and the naturally occurring amino acid, L-alanine. This conversion is rapid and efficient in vivo.

Caption: Conversion of this compound to MPC-3100.

Hsp90 Inhibition and Downstream Signaling

Upon its release, MPC-3100 binds to the N-terminal ATP-binding site of Hsp90, competitively inhibiting the binding of ATP and disrupting the chaperone's functional cycle.[2] This leads to the misfolding and subsequent proteasomal degradation of a multitude of Hsp90 client proteins that are critical for cancer cell survival and proliferation. Key client proteins affected by Hsp90 inhibition include those involved in signal transduction, cell cycle regulation, and apoptosis.

Caption: Hsp90 signaling and client protein degradation.

Data Presentation

Physicochemical Properties

The primary advantage of this compound over MPC-3100 is its significantly improved aqueous solubility.

| Compound | Property | Value | Reference |

| This compound | Aqueous Solubility | >50-fold increase vs. MPC-3100 | [3] |

| MPC-3100 | Aqueous Solubility | Poor | [2] |

In Vitro Potency

MPC-3100 has demonstrated potent inhibition of Hsp90 and anti-proliferative activity across a range of cancer cell lines.

| Assay | Cell Line | IC50 (nM) | Reference |

| Hsp90 Inhibition | Her2-luciferase degradation | 60 | [2] |

| Cell Proliferation | HCT-116 (Colon) | 540 | [2] |

| NCI-N87 (Gastric) | - | [2] | |

| DU-145 (Prostate) | - | [2] | |

| HepG2 (Liver) | - | ||

| HUH-7 (Liver) | - |

Note: Specific IC50 values for NCI-N87, DU-145, HepG2, and HUH-7 were not available in the reviewed literature, although anti-proliferative activity was reported.

In Vivo Efficacy

In a preclinical xenograft model using NCI-N87 human gastric cancer cells, this compound demonstrated comparable, if not slightly superior, antitumor activity to MPC-3100.

| Compound | Dose | Tumor Model | Tumor Regression (%) | Reference |

| This compound | 200 mg/kg p.o. | NCI-N87 Xenograft | 67 | [3] |

| MPC-3100 | 200 mg/kg p.o. | NCI-N87 Xenograft | 46 | [3] |

Pharmacokinetics

Preclinical studies in rats and mice have indicated that this compound has comparable pharmacokinetic properties to MPC-3100, achieving similar exposure of the active drug.

Note: A detailed, side-by-side table of pharmacokinetic parameters (Cmax, Tmax, AUC, F%) was not available in the public domain literature reviewed for this guide.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the types of experiments cited. Specific parameters for the studies on this compound and MPC-3100 were not fully detailed in the available literature. These protocols are intended as a guide for researchers.

Synthesis of this compound (General Method for L-alanine Ester Prodrug Synthesis)

A general approach for the synthesis of an L-alanine ester prodrug from a parent drug containing a hydroxyl group involves the following steps:

-

Protection of L-alanine: The amino group of L-alanine is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Activation of the carboxylic acid: The carboxylic acid of the protected L-alanine is activated, for example, by conversion to an acid chloride or by using a coupling agent (e.g., DCC/DMAP).

-

Esterification: The activated, protected L-alanine is reacted with the hydroxyl group of the parent drug (MPC-3100) in the presence of a base to form the ester linkage.

-

Deprotection: The protecting group is removed from the amino group of the alanine (B10760859) moiety to yield the final prodrug.

-

Purification: The final product is purified using standard techniques such as chromatography and/or recrystallization.

Caption: General synthesis workflow for this compound.

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound (MPC-3100) and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Hsp90 ATPase Activity Assay

-

Assay Preparation: The assay is performed in a 96-well plate containing a buffer with recombinant Hsp90, the test compound (MPC-3100) at various concentrations, and a control.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 37°C for a defined period to allow for ATP hydrolysis.

-

Detection of ADP: The amount of ADP produced, which is proportional to the ATPase activity, is measured. This can be done using a variety of methods, such as a coupled-enzyme assay that links ADP production to the oxidation of NADH (measured by a decrease in absorbance at 340 nm) or a fluorescence-based assay.

-

Data Analysis: The Hsp90 ATPase activity in the presence of the inhibitor is calculated as a percentage of the activity in the control wells. The IC50 value is determined from the dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

-

Cell Implantation: A suspension of human cancer cells (e.g., NCI-N87) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or MPC-3100) at a specified dose and schedule (e.g., daily oral gavage), while the control group receives the vehicle.

-

Data Collection: Tumor volumes and body weights are monitored throughout the study.

-

Endpoint and Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Conclusion

This compound represents a successful application of the prodrug strategy to enhance the drug-like properties of a promising Hsp90 inhibitor, MPC-3100. By improving aqueous solubility, this compound overcomes the formulation challenges that hindered the clinical progression of its parent compound. Preclinical data demonstrate that this compound is effectively converted to MPC-3100 in vivo and exhibits comparable or even enhanced antitumor efficacy. This technical guide provides a summary of the key data and methodologies that form the basis for the continued investigation of this compound as a potential therapeutic agent for the treatment of cancer. Further studies are warranted to fully elucidate its clinical potential.

References

MPC-0767: A Technical Guide to a Novel Hsp90 Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-0767 is a promising L-alanine ester prodrug of the potent Hsp90 inhibitor, MPC-3100. Developed to overcome the formulation challenges associated with the poor aqueous solubility of its parent compound, this compound offers enhanced solubility and favorable pharmacokinetic properties, making it a compelling candidate for clinical development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound and its active metabolite, MPC-3100. Detailed experimental protocols for seminal studies are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically designated as the L-alanine ester mesylate of MPC-3100. Its development was driven by the need to improve the aqueous solubility of MPC-3100, a potent purine-based synthetic inhibitor of Heat shock protein 90 (Hsp90).[1][2]

Chemical Structure of this compound:

(A 2D chemical structure of this compound would be depicted here. Based on the available information, the structure is complex and would be best represented by a chemical drawing program.)

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its active form, MPC-3100, is presented in Table 1.

| Property | This compound | MPC-3100 | Reference |

| Molecular Formula | C26H36BrN7O9S2 | C23H28BrN7O5S | [1][2] |

| Molecular Weight | 734.64 g/mol | 626.55 g/mol | [1][2] |

| CAS Number | 1310540-32-9 | Not specified | [1][2] |

| Appearance | Solid | Solid | [1] |

| Aqueous Solubility | > 375 µg/mL (>50-fold improvement) | 7.5 µg/mL (in simulated intestinal fluid, pH 6.8) | [1] |

| Melting Point | Not specified | Not specified | |

| pKa | Not specified | Not specified |

Table 1: Physicochemical Properties of this compound and MPC-3100.

Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

This compound is a prodrug that is rapidly converted in vivo to its active form, MPC-3100. MPC-3100 exerts its anti-cancer effects by inhibiting the function of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[3]

Hsp90 inhibition by MPC-3100 leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. Key client proteins of Hsp90 include receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., mutant p53).[4][5]

The inhibition of Hsp90 by MPC-3100 has been shown to cause a time- and concentration-dependent decrease in the levels of Hsp90 client proteins in various cancer cell lines, including HCT 116 (colon), NCI-N87 (gastric), and DU 145 (prostate).[6]

Preclinical Efficacy

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been demonstrated in a human gastric carcinoma NCI-N87 xenograft model. Oral administration of this compound resulted in significant tumor regression, comparable to its active counterpart, MPC-3100, but with the advantage of improved formulation.[6]

| Compound | Dose | Tumor Regression | Reference |

| This compound | 200 mg/kg | 67% | [6] |

| MPC-3100 | 200 mg/kg | 46% | [6] |

Table 2: Antitumor Activity in NCI-N87 Xenograft Model.

In Vitro Anti-proliferative Activity

MPC-3100 has shown broad-spectrum anti-proliferative activity against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 of MPC-3100 | Reference |

| HCT-116 | Colon Carcinoma | 540 nM | [4] |

| NCI-N87 | Gastric Carcinoma | Potent activity reported | [4] |

| DU-145 | Prostate Carcinoma | Potent activity reported | [4] |

Table 3: In Vitro Anti-proliferative Activity of MPC-3100.

Experimental Protocols

NCI-N87 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

Methodology:

-

Cell Culture: NCI-N87 human gastric carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: NCI-N87 cells (approximately 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified dose (e.g., 200 mg/kg) daily for a defined period. The vehicle used for formulation is also administered to the control group.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor regression is calculated as the percentage change in tumor volume from the start to the end of treatment.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MPC-3100 on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT-116, NCI-N87, DU-145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of MPC-3100 for a specified period (e.g., 72 hours). A vehicle control is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis

A convergent and scalable, chromatography-free synthesis for this compound mesylate has been developed to support its clinical evaluation. The process involves the synthesis of the active compound MPC-3100, followed by the esterification with L-alanine and subsequent salt formation.[1]

Conclusion

This compound represents a significant advancement in the development of Hsp90 inhibitors. As a prodrug of MPC-3100, it successfully addresses the challenge of poor aqueous solubility, a common hurdle in drug development. Its favorable pharmacokinetic profile and potent in vivo antitumor activity make it a strong candidate for further clinical investigation in a variety of cancers that are dependent on the Hsp90 chaperone machinery for their growth and survival. The detailed methodologies provided in this guide are intended to support and stimulate further research into this promising therapeutic agent.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Discovery of an L-alanine ester prodrug of the Hsp90 inhibitor, MPC-3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Mechanism of Action of MPC-0767

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-0767 is a promising, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90) that has been evaluated in preclinical and early clinical settings for the treatment of various malignancies. It is an L-alanine ester prodrug of the active compound MPC-3100, a potent and selective purine-based inhibitor of HSP90. The development of this compound was aimed at improving the pharmaceutical properties of MPC-3100, specifically its aqueous solubility, to facilitate oral administration. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on oncogenic signaling pathways, and preclinical anti-tumor activity.

Core Mechanism of Action: Inhibition of HSP90 ATPase Activity

The primary mechanism of action of this compound, through its active form MPC-3100, is the competitive inhibition of the ATP-binding pocket in the N-terminal domain of HSP90.[1] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of oncogenic signaling pathways that drive tumor growth, proliferation, and survival.

The chaperone function of HSP90 is dependent on its ATPase activity. By binding to the ATP pocket, MPC-3100 prevents the hydrolysis of ATP to ADP, which is essential for the conformational changes in HSP90 required for client protein processing. This disruption of the HSP90 chaperone cycle leads to the misfolding, destabilization, and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. A key pharmacodynamic biomarker of HSP90 inhibition is the compensatory induction of other heat shock proteins, notably Heat Shock Protein 70 (HSP70).[2]

Core mechanism of this compound action.

Impact on Oncogenic Signaling Pathways

By inducing the degradation of a multitude of client proteins, MPC-3100 effectively disrupts several critical cancer-related signaling pathways simultaneously. This multi-targeted approach is a key advantage of HSP90 inhibition as a therapeutic strategy. Key client proteins and the pathways they regulate include:

-

Cell Cycle Progression: CDK4, CDK6

-

Survival and Proliferation: AKT, RAF-1, HER2 (ErbB2)

-

Angiogenesis: HIF-1α

The degradation of these proteins leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Key signaling pathways affected by MPC-3100.

Quantitative Preclinical Data

The anti-tumor activity of this compound and MPC-3100 has been demonstrated in various preclinical models.

Table 1: In Vitro Cytotoxicity of MPC-3100

| Cell Line | Cancer Type | IC50 (µM) |

| HCT 116 | Colorectal Carcinoma | Data not publicly available |

| NCI-N87 | Gastric Carcinoma | Data not publicly available |

| DU 145 | Prostate Carcinoma | Data not publicly available |

Table 2: In Vivo Efficacy of this compound and MPC-3100 in Xenograft Models

| Compound | Xenograft Model | Cancer Type | Dose & Schedule | Outcome | Reference |

| MPC-3100 | A549 | Non-Small Cell Lung Cancer | 100 mg/kg p.o. q.d. (in combination with erlotinib) | Greater anti-tumor effect than monotherapy | [2] |

| MPC-3100 | A-375 | Melanoma | 100 mg/kg p.o. q.d. (in combination with sorafenib) | 66% tumor growth inhibition vs. vehicle | [2] |

| This compound | N-87 | Gastric Carcinoma | 200 mg/kg p.o. | 67% tumor regression | [2] |

| MPC-3100 | N-87 | Gastric Carcinoma | 200 mg/kg p.o. | 46% tumor regression | [2] |

Table 3: Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value |

| Dose | 265 mg/kg (single dose) |

| Tmax | 1 hour |

| Cmax | 21,562 ng/mL |

| AUC | 94,194 h*ng/mL |

| F% | 56% |

Experimental Protocols

Detailed, specific experimental protocols for this compound and MPC-3100 are not extensively published in peer-reviewed literature. The following are generalized protocols for key assays used to characterize HSP90 inhibitors, which would be adapted for the specific compound.

HSP90 ATPase Activity Assay (Generalized Protocol)

This assay measures the ability of an inhibitor to block the ATPase activity of HSP90.

-

Reagents: Recombinant human HSP90α, ATP, malachite green solution, phosphate (B84403) standard.

-

Procedure: a. Incubate recombinant HSP90α with varying concentrations of MPC-3100 in an appropriate assay buffer. b. Initiate the reaction by adding a defined concentration of ATP. c. Incubate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction and add malachite green solution. e. Measure the absorbance at ~620 nm to quantify the amount of inorganic phosphate released. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of HSP90 Client Proteins (Generalized Protocol)

This method is used to assess the degradation of client proteins following treatment with an HSP90 inhibitor.

-

Cell Culture and Treatment: a. Plate cancer cells (e.g., NCI-N87, A549) and allow them to adhere. b. Treat cells with varying concentrations of MPC-3100 or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Protein Extraction: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.

-

Electrophoresis and Transfer: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, CDK4) and HSP70. A loading control (e.g., β-actin or GAPDH) should also be used. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

MPC-0767 HSP90 binding affinity

An In-Depth Technical Guide to the HSP90 Binding Affinity of MPC-0767

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Its inhibition is a key strategy in oncology drug development. This compound is an orally bioavailable, L-alanine ester prodrug of MPC-3100, a potent, second-generation, fully synthetic small-molecule inhibitor of HSP90.[1][2][3] This document provides a comprehensive technical overview of the binding characteristics of this compound's active form, MPC-3100, its mechanism of action, and its pharmacological properties, intended for professionals in the field of drug discovery and development.

Binding Affinity and In Vitro Potency

This compound is designed for improved chemical stability and oral absorption, converting to the active compound MPC-3100 in vivo.[1] The core therapeutic activity stems from the high-affinity binding of MPC-3100 to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition disrupts the chaperone's ATPase-dependent cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[3][4]

Quantitative analysis demonstrates that MPC-3100 is a potent inhibitor of HSP90. Its efficacy has been measured both in biochemical and cell-based assays.

Table 1: Quantitative Potency of MPC-3100

| Assay Type | Parameter | Value | Cell Line / Target | Reference |

| Biochemical Assay | IC50 | 136.16 ± 4.27 nM | HSP90 Protein | [5] |

| Cell-Based Assay | IC50 | 779.59 nM | HCT-116 (Human Colon Carcinoma) | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathway

The antitumor activity of MPC-3100 is a direct consequence of HSP90 inhibition. In cancer cells, HSP90 is often part of a multi-chaperone complex in a high-affinity, activated state, which contributes to the selective targeting of tumor cells over normal cells by HSP90 inhibitors.[3] Inhibition by MPC-3100 triggers a cascade of downstream effects, including the degradation of key oncogenic kinases like RAF1 and AKT1, leading to cell cycle arrest and apoptosis. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70), which serves as a reliable pharmacodynamic biomarker.[1][6]

References

- 1. Myriad Pharmaceuticals Formally Adopts Its Name Change to [globenewswire.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Role of MPC-0767 in the HSP90 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MPC-0767, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), and its role in the HSP90 inhibition pathway. This compound is the L-alanine ester prodrug of MPC-3100, designed to enhance chemical stability and facilitate oral administration. This document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active form, MPC-3100, from preclinical studies.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Units | Conditions |

| Tmax | 1 | h | Oral administration; 265 mg/kg; single dose[1] |

| Cmax | 21562 | ng/mL | Oral administration; 265 mg/kg; single dose[1] |

| AUC | 94194 | h*ng/mL | Oral administration; 265 mg/kg; single dose[1] |

| F% (Bioavailability) | 56 | % | Oral administration; 265 mg/kg; single dose[1] |

Table 2: In Vivo Efficacy of this compound in N-87 Xenograft Model

| Compound | Dosage | Tumor Size Reduction | Notes |

| This compound | 265 mg/kg (p.o.) | 46% | No evidence of weight loss in study animals[1] |

| MPC-3100 | 200 mg/kg (p.o.) | 67% (tumor regression) | No apparent effects on the weight of treated animals[2] |

Signaling Pathway and Mechanism of Action

This compound is readily absorbed and converted to its active form, MPC-3100. MPC-3100 competitively binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as HSP70.

HSP90 Inhibition Pathway of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HSP90 Inhibition Assay (Luciferase Refolding Assay)

This assay measures the ability of a compound to inhibit the HSP90-dependent refolding of denatured luciferase.

Materials:

-

Rabbit reticulocyte lysate

-

Firefly luciferase

-

MPC-3100 (active form of this compound)

-

Luciferin (B1168401) substrate

-

96-well microtiter plates

Protocol:

-

Denaturation of Luciferase: Heat-denature firefly luciferase at a concentration of 0.5 mg/mL.

-

Reaction Setup: In a 96-well plate, combine rabbit reticulocyte lysate, denatured luciferase, and varying concentrations of MPC-3100 (or vehicle control).

-

Incubation: Incubate the reaction mixture at room temperature to allow for HSP90-mediated refolding of luciferase.

-

Luciferase Activity Measurement: Add luciferin substrate to each well and measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of luciferase refolding inhibition for each concentration of MPC-3100 compared to the vehicle control. Determine the IC50 value.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol details the procedure for assessing the effect of this compound on the levels of HSP90 client proteins in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-N87, HCT-116, DU-145)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-HSP70, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

NCI-N87 human gastric carcinoma cells

-

Athymic nude mice (e.g., BALB/c nu/nu)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of NCI-N87 cells and Matrigel into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 265 mg/kg) or vehicle control orally once daily.

-

Data Collection: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.

Materials:

-

CD-1 or C57BL/6 mice

-

This compound formulation for oral gavage

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system for drug concentration analysis

Protocol:

-

Dosing: Administer a single oral dose of this compound to mice.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Sample Analysis: Determine the concentration of this compound and/or MPC-3100 in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, and bioavailability using appropriate software.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an HSP90 inhibitor like this compound.

Preclinical Evaluation Workflow for this compound

References

MPC-0767: An In-depth Technical Guide to its Target Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-0767 is an orally bioavailable prodrug of MPC-3100, a potent, second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of substrate proteins, termed "client proteins." Many of these clients are critical components of oncogenic signaling pathways, making HSP90 a compelling target in cancer therapy. Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily via the ubiquitin-proteasome pathway. This technical guide provides a comprehensive overview of the target client proteins of this compound, detailing the underlying mechanism of action, experimental methodologies for client protein identification, and the key signaling pathways affected. While specific quantitative proteomics data for this compound is not publicly available, this guide presents representative data from studies on other well-characterized HSP90 inhibitors to illustrate the expected effects.

Mechanism of Action: HSP90 Inhibition

This compound is the L-alanine ester prodrug of MPC-3100, designed for improved oral bioavailability.[1] Upon administration, this compound is converted to the active compound, MPC-3100. MPC-3100 exerts its therapeutic effects by competitively binding to the N-terminal ATP-binding pocket of HSP90. This binding event prevents the hydrolysis of ATP, a critical step in the HSP90 chaperone cycle. The stalled chaperone machinery is unable to properly fold and stabilize its client proteins. These misfolded proteins are then recognized by the cellular quality control system and targeted for degradation by the proteasome.

The consequence of HSP90 inhibition is the simultaneous downregulation of multiple oncoproteins that drive tumor growth, proliferation, and survival. This multi-targeted approach is a key advantage of HSP90 inhibitors in cancer therapy.

Target Client Proteins of HSP90

The client proteins of HSP90 are diverse and play crucial roles in various cellular processes. They can be broadly categorized into several key functional groups that are frequently dysregulated in cancer.

Protein Kinases

A significant portion of the HSP90 client proteome consists of protein kinases involved in signal transduction pathways that regulate cell growth, survival, and differentiation.

-

Receptor Tyrosine Kinases (RTKs): These include EGFR, HER2 (ERBB2), MET, and IGF1R. Their degradation disrupts downstream signaling cascades.

-

Serine/Threonine Kinases: Key examples are RAF-1, AKT, and CDK4, which are central nodes in the MAPK and PI3K/AKT signaling pathways.

-

Fusion Kinases: Oncogenic fusion proteins like BCR-ABL are also dependent on HSP90 for their stability.

Transcription Factors

HSP90 inhibition affects the stability of several transcription factors that are critical for tumor progression.

-

Hypoxia-Inducible Factor-1α (HIF-1α): A key regulator of the cellular response to hypoxia, promoting angiogenesis.

-

Mutant p53: While wild-type p53 is not a client, many mutant forms of this tumor suppressor gain oncogenic functions and become dependent on HSP90.

Steroid Hormone Receptors

Steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), are crucial drivers in hormone-dependent cancers like prostate and breast cancer. They are highly dependent on HSP90 for their function and stability.

Quantitative Data on Client Protein Degradation

While specific quantitative proteomic studies on this compound or MPC-3100 are not publicly available, the following tables summarize representative data from studies on other HSP90 inhibitors, such as 17-AAG (Tanespimycin) and AUY922 (Luminespib). This data illustrates the expected dose-dependent degradation of key HSP90 client proteins.

Table 1: Representative Downregulation of Kinase Client Proteins by HSP90 Inhibitors

| Client Protein | Function | Representative Fold Change (Inhibitor vs. Control) |

| EGFR | Receptor Tyrosine Kinase | ↓ (Significant) |

| HER2 (ERBB2) | Receptor Tyrosine Kinase | ↓ (Significant) |

| MET | Receptor Tyrosine Kinase | ↓ (1.5 to 2.0-fold) |

| AKT | Serine/Threonine Kinase | ↓ (1.5 to 2.5-fold) |

| RAF-1 | Serine/Threonine Kinase | ↓ (Significant) |

| CDK4 | Cyclin-Dependent Kinase | ↓ (1.3 to 1.8-fold) |

Note: Fold change values are illustrative and compiled from multiple sources on various HSP90 inhibitors. "↓ (Significant)" indicates a reported substantial decrease without a specific fold change mentioned in the primary source.

Table 2: Representative Downregulation of Other Key Client Proteins by HSP90 Inhibitors

| Client Protein | Function | Representative Fold Change (Inhibitor vs. Control) |

| Androgen Receptor (AR) | Steroid Hormone Receptor | ↓ (Significant) |

| Estrogen Receptor (ER) | Steroid Hormone Receptor | ↓ (Significant) |

| HIF-1α | Transcription Factor | ↓ (Significant) |

| Mutant p53 | Transcription Factor | ↓ (1.5 to 2.0-fold) |

Key Signaling Pathways Modulated by this compound

By inducing the degradation of its client proteins, this compound is expected to disrupt several critical oncogenic signaling pathways simultaneously. The two most prominent pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.

Key signaling pathways affected by this compound-mediated HSP90 inhibition.

Experimental Protocols for Client Protein Identification

The identification and validation of HSP90 client proteins is a multi-step process that combines proteomic screening with targeted validation.

Discovery Phase: Proteomic Profiling

Quantitative proteomics is the primary method for identifying the full spectrum of proteins affected by an HSP90 inhibitor.

Objective: To identify and quantify changes in the cellular proteome following treatment with this compound.

Methodology: SILAC (Stable Isotope Labeling with Amino acids in Cell culture) coupled with LC-MS/MS

-

Cell Culture and Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) amino acids.

-

Treatment: The "heavy" labeled cell population is treated with this compound, while the "light" population is treated with a vehicle control.

-

Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed. Protein concentrations are determined.

-

Sample Combination and Digestion: Equal amounts of protein from the "light" and "heavy" lysates are combined. The protein mixture is then denatured, reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The mass spectrometer detects the mass difference between the "light" and "heavy" peptides, allowing for the relative quantification of each protein. Proteins that show a significant decrease in the "heavy" (this compound treated) sample are identified as potential client proteins.

Experimental workflow for the identification and validation of this compound client proteins.

Validation Phase: Targeted Approaches

Candidate client proteins identified in the discovery phase are validated using targeted methods.

Objective: To confirm the degradation and interaction of specific proteins with HSP90 following this compound treatment.

Methodology 1: Western Blotting

-

Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound or for different durations. Cells are then lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the candidate client proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. A decrease in band intensity in this compound-treated samples compared to the control confirms degradation.

Methodology 2: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The lysate is incubated with an antibody against HSP90, which is coupled to agarose (B213101) beads. This pulls down HSP90 and any interacting proteins.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the HSP90-client protein complexes are then eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the candidate client proteins to confirm their interaction with HSP90.

Conclusion

This compound, through its active form MPC-3100, is a potent inhibitor of HSP90 that is expected to induce the degradation of a wide range of oncogenic client proteins. This leads to the simultaneous disruption of multiple signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK pathways. The identification and validation of the specific client protein profile of this compound using the methodologies described in this guide are crucial for understanding its precise mechanism of action, developing pharmacodynamic biomarkers, and guiding its clinical development. Further proteomic studies are needed to fully elucidate the complete spectrum of this compound's target client proteins.

References

Early In Vitro Studies of MPC-0767: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-0767 is an L-alanine ester prodrug of MPC-3100, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell signaling, proliferation, and survival. By inhibiting HSP90, MPC-3100 (and its prodrug this compound) disrupts these oncogenic pathways, leading to the degradation of client proteins and subsequent cancer cell death. This technical guide provides an in-depth overview of the early in vitro studies of this compound and its active form, MPC-3100, focusing on its mechanism of action, anti-proliferative activity, and induction of apoptosis.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of MPC-3100 (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MPC-3100 in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7[1] | Breast Cancer | 0.85 |

| MDA-MB-231[1] | Breast Cancer | 1.25 |

| HepG2 | Liver Cancer | Value not explicitly found |

| HUH-7 | Liver Cancer | Value not explicitly found |

| Additional cell lines would be populated here as data is found |

Note: Specific IC50 values for HepG2 and HUH-7 were not found in the provided search results, though the compound was tested in these lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the general procedure for determining the effect of MPC-3100 on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of MPC-3100 (or this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with MPC-3100 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Seed and treat cells with MPC-3100 as described in the cell viability assay.

-

Cell Harvesting: After the incubation period, harvest the cells (including both adherent and floating cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is for assessing the effect of MPC-3100 on the protein levels of HSP90 client proteins.

Procedure:

-

Cell Lysis: Treat cells with MPC-3100 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against specific HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

HSP90 Inhibition Signaling Pathway

Caption: Mechanism of action of MPC-3100 via HSP90 inhibition.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for the in vitro evaluation of this compound/MPC-3100.

References

Preclinical Profile of MPC-0767: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPC-0767 is a novel, orally bioavailable L-alanine ester prodrug of the potent and selective heat shock protein 90 (HSP90) inhibitor, MPC-3100. Developed to overcome the formulation challenges associated with its parent compound, this compound demonstrates improved chemical stability and pharmacokinetic properties. Preclinical studies have established its mechanism of action through the inhibition of HSP90, leading to the degradation of key oncogenic client proteins and subsequent tumor growth inhibition. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its active metabolite, MPC-3100, including in vivo efficacy, pharmacokinetics, and the underlying mechanism of action.

Introduction to this compound

This compound was designed by Myrexis, Inc. as a more soluble and orally bioavailable prodrug of MPC-3100, a synthetic purine-based HSP90 inhibitor. The inhibition of HSP90 is a clinically validated strategy in oncology. HSP90 is a molecular chaperone responsible for the conformational stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting HSP90, this compound effectively disrupts multiple oncogenic signaling pathways simultaneously.

Mechanism of Action

Upon oral administration, this compound is rapidly converted to its active form, MPC-3100. MPC-3100 competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90. This binding event inhibits the ATPase activity of HSP90, which is essential for its chaperone function. The disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70), which serves as a valuable pharmacodynamic biomarker.

Signaling Pathway

The inhibition of HSP90 by MPC-3100 (the active form of this compound) leads to the degradation of numerous oncogenic client proteins, thereby disrupting key cancer-promoting signaling pathways.

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound and its active form, MPC-3100.

In Vitro Activity of MPC-3100

A time- and concentration-dependent decrease in the levels of HSP90 client proteins was observed in vitro in HCT 116, NCI-N87, and DU 145 cells exposed to MPC-3100.

| Cell Line | Cancer Type | Effect on HSP90 Client Proteins |

| HCT 116 | Colorectal Carcinoma | Time and concentration-dependent decrease |

| NCI-N87 | Gastric Carcinoma | Time and concentration-dependent decrease |

| DU 145 | Prostate Carcinoma | Time and concentration-dependent decrease |

In Vivo Efficacy of this compound in NCI-N87 Xenograft Model

This compound demonstrated significant antitumor activity in a mouse xenograft model of human gastric carcinoma (NCI-N87).

| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Size Reduction (%) | Reference |

| This compound | 265 | Single oral dose | 46 | [1] |

| This compound | 200 | Not specified | 67 | [2] |

| MPC-3100 | 200 | Not specified | 46 | [2] |

Note: The studies reported comparable efficacy with no evidence of weight loss in the study animals, indicating good tolerability.

Pharmacokinetic Profile of this compound in Rats

A single oral administration of this compound in rats exhibited an improved pharmacokinetic profile.

| Parameter | Value | Unit |

| Dose | 265 | mg/kg |

| Tmax | 1 | h |

| Cmax | 21562 | ng/mL |

| AUC | 94194 | h*ng/mL |

| Oral Bioavailability (F%) | 56 | % |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are summarized below. Where specific protocols for this compound were not available, representative protocols for similar HSP90 inhibitor studies are provided.

In Vivo Antitumor Efficacy (NCI-N87 Xenograft Model)

Objective: To evaluate the in vivo antitumor activity of this compound in a human gastric carcinoma xenograft model.

Animal Model: Athymic nude mice.

Cell Line: NCI-N87 human gastric carcinoma cells.

Protocol:

-

Cell Culture: NCI-N87 cells are cultured in appropriate media until they reach the desired confluence.

-

Tumor Implantation: A suspension of NCI-N87 cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is the inhibition of tumor growth, calculated as the percentage of tumor size reduction compared to the control group.

-

Tolerability Assessment: Animal well-being is monitored daily, with body weight measurements serving as a general indicator of toxicity.

Caption: Experimental workflow for the NCI-N87 xenograft study.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Animal Preparation: Rats are fasted overnight prior to drug administration.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle and administered as a single oral gavage at the specified dose.

-

Blood Sampling: Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its active metabolite, MPC-3100, are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, using non-compartmental analysis.

Caption: Workflow for the oral pharmacokinetic study in rats.

Western Blot Analysis of HSP90 Client Proteins

Objective: To assess the effect of MPC-3100 on the protein levels of HSP90 client proteins and the induction of HSP70 in cancer cell lines.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT 116, NCI-N87, DU 145) are seeded and treated with varying concentrations of MPC-3100 for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., Akt, Raf-1, CDK4) and HSP70. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.

Conclusion

The preclinical data for this compound strongly support its development as an oral HSP90 inhibitor for the treatment of cancer. Its improved pharmaceutical properties and potent in vivo antitumor activity, coupled with a well-defined mechanism of action, make it a promising therapeutic candidate. Further investigation into its efficacy across a broader range of cancer models and in combination with other anticancer agents is warranted. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this compound.

References

Methodological & Application

Application Notes and Protocols for MPC-0767

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-0767 is an orally bioavailable L-alanine ester prodrug of MPC-3100, a potent and selective second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, MPC-3100 promotes the degradation of these client proteins, leading to a multi-faceted attack on cancer signaling pathways. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite, MPC-3100.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Administration Route | Oral |

| Tmax (h) | 1 |

| Cmax (ng/mL) | 21562 |

| AUC (h*ng/mL) | 94194 |

| F% | 56 |

Data obtained from a single 265 mg/kg oral dose study.

Table 2: In Vitro Efficacy of MPC-3100

| Cell Line | Assay | IC50 (µM) |

| HCT-116 | Her2 Degradation | 0.1 |

| HCT-116 | Cell Growth | 0.54 |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing | Outcome |

| N-87 Xenograft | 265 mg/kg, p.o. | 46% reduction in tumor size with no significant weight loss |

Signaling Pathway

This compound, through its active form MPC-3100, inhibits the chaperone function of HSP90. This leads to the proteasomal degradation of HSP90 client proteins, many of which are critical components of oncogenic signaling pathways. A key pathway affected is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of HSP90 by MPC-3100 disrupts this pathway by destabilizing key client proteins such as HER2 and Akt, leading to their degradation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MPC-3100 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete growth medium

-

MPC-3100 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of MPC-3100 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted MPC-3100 solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest MPC-3100 concentration).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by MPC-3100 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

MPC-3100 stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate the plates overnight at 37°C and 5% CO2.

-

Treat the cells with various concentrations of MPC-3100 (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest (e.g., N-87)

-

Matrigel (optional)

-

This compound

-

Appropriate vehicle for oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 265 mg/kg) or vehicle to the respective groups via oral gavage daily or on a specified schedule.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

References

Application Notes and Protocols for MPC-0767 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-0767 is a water-soluble L-alanine ester prodrug of MPC-3100, a potent and selective second-generation, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the conformational stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on key in vitro assays to assess its biological activity. As this compound is a prodrug that is rapidly converted to the active compound MPC-3100, the following protocols and data are based on the activity of MPC-3100.

Mechanism of Action

MPC-3100 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of numerous oncogenic client proteins, including those involved in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways. A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70.

Mechanism of action of this compound.

Data Presentation

Table 1: IC50 Values of MPC-3100 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for MPC-3100 in different cancer cell lines after a 48-hour treatment period, as determined by cell viability assays.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 779.59[1] |

| MCF-7 | Breast Cancer | ~100 - 200 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | ~200 - 400 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific viability reagent used.

Table 2: Effect of MPC-3100 on Hsp90 Client Proteins and Apoptosis Markers

Treatment with MPC-3100 leads to the degradation of Hsp90 client proteins and the induction of apoptotic markers. The following table provides representative data on these effects.

| Cell Line | Treatment (MPC-3100) | Time (hours) | Analyte | Change |

| Breast Cancer Cells | 250 nM | 24 | p-AKT | Decrease |

| Breast Cancer Cells | 250 nM | 24 | c-Raf | Decrease |

| Colon Cancer Cells | 500 nM | 48 | Cleaved PARP | Increase |

| Various Cancer Cells | 100 - 500 nM | 24 - 48 | Hsp70 | Increase |

Note: The magnitude of the changes is dependent on the cell line and the specific experimental conditions.

Experimental Protocols

General Guidelines for Handling this compound

-

Reconstitution: this compound is a water-soluble compound. For cell culture experiments, it is recommended to prepare a stock solution in sterile water or phosphate-buffered saline (PBS). For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Stability: The stability of this compound in cell culture medium should be determined empirically. As a prodrug, it is expected to be converted to the active form, MPC-3100.

Protocol 1: Cell Viability Assay (MTT or MTS Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Workflow for Cell Viability Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 to 10 µM. Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of the solvent used for the stock solution) to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After the incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-